(3S)-2,3,6,7-tetrahydro-1,4-thiazepine-3,5-dicarboxylic acid
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Overview
Description
(3S)-2,3,6,7-tetrahydro-1,4-thiazepine-3,5-dicarboxylic acid is a heterocyclic compound containing a thiazepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-2,3,6,7-tetrahydro-1,4-thiazepine-3,5-dicarboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a dicarboxylic acid derivative with a thioamide in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH to ensure the formation of the desired thiazepine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(3S)-2,3,6,7-tetrahydro-1,4-thiazepine-3,5-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazepine ring to a more saturated form.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce more saturated thiazepine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3S)-2,3,6,7-tetrahydro-1,4-thiazepine-3,5-dicarboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic agents or biochemical pathways.
Medicine
In medicine, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance or introduce new functionalities.
Mechanism of Action
The mechanism by which (3S)-2,3,6,7-tetrahydro-1,4-thiazepine-3,5-dicarboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(3S)-2,3,6,7-tetrahydro-1,4-thiazepine-3,5-dicarboxylic acid: shares similarities with other thiazepine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional groups. These features contribute to its distinct chemical reactivity and potential applications. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, or biological activity.
Properties
CAS No. |
87458-27-3 |
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Molecular Formula |
C7H9NO4S |
Molecular Weight |
203.22 g/mol |
IUPAC Name |
(3S)-2,3,6,7-tetrahydro-1,4-thiazepine-3,5-dicarboxylic acid |
InChI |
InChI=1S/C7H9NO4S/c9-6(10)4-1-2-13-3-5(8-4)7(11)12/h5H,1-3H2,(H,9,10)(H,11,12)/t5-/m1/s1 |
InChI Key |
FBGSRIZEFFAFGD-RXMQYKEDSA-N |
Isomeric SMILES |
C1CSC[C@@H](N=C1C(=O)O)C(=O)O |
Canonical SMILES |
C1CSCC(N=C1C(=O)O)C(=O)O |
Origin of Product |
United States |
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